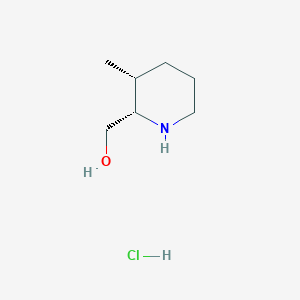

Cis-(3-methylpiperidin-2-yl)methanol hydrochloride

Description

Properties

IUPAC Name |

[(2S,3R)-3-methylpiperidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-3-2-4-8-7(6)5-9;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPOWFNRGDTKSH-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCN[C@@H]1CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving Cis 3 Methylpiperidin 2 Yl Methanol Hydrochloride and Its Precursors

Elucidation of Reaction Pathways and Identification of Key Intermediates

The synthesis of 2,3-disubstituted piperidines like cis-(3-methylpiperidin-2-yl)methanol can be approached through various synthetic strategies, each involving distinct reaction pathways and key intermediates. Common methods include the reduction of substituted pyridines, the cyclization of acyclic amino-aldehyde or amino-ketone precursors, and intramolecular Michael additions.

One prevalent pathway involves the catalytic hydrogenation of a suitably substituted pyridine (B92270) precursor. This method often proceeds through partially reduced intermediates such as di- and tetrahydropyridines. whiterose.ac.uk The nature of the catalyst, solvent, and reaction conditions can significantly influence the reaction pathway and the stereochemical outcome. For instance, heterogeneous catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C) are commonly employed. whiterose.ac.uk

Another significant route is the intramolecular cyclization of acyclic precursors. nih.gov For a compound like cis-(3-methylpiperidin-2-yl)methanol, a plausible precursor would be an amino-aldehyde or a related derivative where the carbon backbone is pre-functionalized with the required methyl and hydroxymethyl groups. The cyclization can be promoted by either acid or base catalysis, leading to the formation of an iminium ion or an enamine intermediate, respectively, which then undergoes ring closure. The identification of these transient intermediates is often achieved through a combination of spectroscopic techniques and computational modeling.

Radical-mediated cyclizations have also emerged as a powerful tool for piperidine (B6355638) synthesis. nih.gov In such pathways, a nitrogen-centered or carbon-centered radical is generated, which then undergoes an intramolecular addition to a suitably positioned double bond to form the piperidine ring. The regioselectivity and stereoselectivity of these cyclizations are governed by the stability of the radical intermediates and the geometry of the transition states.

A summary of potential synthetic pathways and key intermediates is presented in the table below.

| Synthetic Pathway | Precursor Type | Key Intermediates |

| Catalytic Hydrogenation | Substituted Pyridine | Dihydropyridine, Tetrahydropyridine |

| Intramolecular Cyclization | Acyclic Amino-aldehyde/ketone | Iminium ion, Enamine |

| Radical-Mediated Cyclization | Unsaturated Amine | Nitrogen or Carbon-centered radical |

| Reductive Amination | Dicarbonyl compound and Ammonia (B1221849) | Imine, Enamine |

Detailed Studies of Stereochemical Control Mechanisms

Achieving the cis stereochemistry between the methyl group at the C3 position and the methanol (B129727) group at the C2 position is a critical challenge in the synthesis of (3-methylpiperidin-2-yl)methanol (B2896890). The stereochemical outcome of the reaction is determined by the mechanism of the key bond-forming step, which can be under either kinetic or thermodynamic control. nih.gov

In catalytic hydrogenation of substituted pyridines, the diastereoselectivity is often influenced by the interaction of the substrate with the catalyst surface. The substrate adsorbs onto the catalyst in a specific conformation, and the delivery of hydrogen occurs from the less sterically hindered face. For precursors to 2,3-disubstituted piperidines, this can lead to a preferential formation of the cis isomer. whiterose.ac.uk

For intramolecular cyclization reactions, the stereochemical control is often dictated by the conformational preference of the transition state. researchgate.net A chair-like transition state is frequently invoked to explain the observed stereoselectivity. researchgate.net In such a transition state, the substituents tend to occupy equatorial positions to minimize steric interactions, which can lead to the formation of the thermodynamically more stable stereoisomer. However, under certain conditions, a boat-like transition state may be accessible, leading to the formation of the kinetic product.

The choice of reagents and reaction conditions plays a pivotal role in directing the stereochemical outcome. For instance, in the reduction of imines or enamines, the use of bulky reducing agents can lead to a high degree of stereocontrol by approaching the substrate from the less hindered face. Similarly, the use of chiral catalysts or auxiliaries can induce enantioselectivity in the formation of chiral piperidine derivatives.

Studies on the synthesis of related 2,3-disubstituted piperidines have shown that the relative stereochemistry can be controlled through kinetic protonation of a nitronate intermediate or by equilibration of a nitro group under thermodynamic control. nih.gov This highlights the importance of understanding the reaction mechanism to manipulate the stereochemical outcome.

Kinetic and Thermodynamic Analyses of Conversion Processes

The formation of either the cis or trans isomer of a 2,3-disubstituted piperidine can often be rationalized by considering the principles of kinetic and thermodynamic control. nih.gov The kinetically controlled product is the one that is formed faster, proceeding through the transition state with the lower activation energy. The thermodynamically controlled product is the more stable isomer, which will be the major product if the reaction is allowed to reach equilibrium.

In the context of synthesizing cis-(3-methylpiperidin-2-yl)methanol, cyclization reactions carried out at low temperatures often favor the formation of the kinetic product. nih.gov For some piperidine syntheses, the cis isomer has been identified as the kinetic product. nih.gov Conversely, conducting the reaction at higher temperatures or for longer durations can allow for equilibration to the more thermodynamically stable isomer, which may be the trans isomer in some systems due to reduced steric strain.

The relative stability of cis and trans isomers of disubstituted piperidines is influenced by the conformational preferences of the substituents. In a chair conformation, substituents prefer to occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. For a 2,3-disubstituted piperidine, the trans isomer can often adopt a conformation where both substituents are equatorial, leading to greater thermodynamic stability. However, the cis isomer must have one axial and one equatorial substituent. The specific nature of the substituents and potential intramolecular interactions can sometimes alter this general trend.

Kinetic studies on the formation of substituted piperidines can provide valuable data on reaction rates and the factors that influence them. Such studies often involve monitoring the concentration of reactants and products over time under various conditions. The data obtained can be used to determine the rate law for the reaction and to calculate activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A). These parameters provide insight into the energy barrier of the reaction and the nature of the transition state. Mechanistic studies on copper-catalyzed intramolecular C-H amination to form piperidines have utilized kinetic isotope effect experiments to demonstrate that C-H bond cleavage is the turnover-limiting step. acs.org

The following table summarizes the general conditions favoring kinetic or thermodynamic products in the synthesis of disubstituted piperidines.

| Control | Reaction Conditions | Favored Product | Rationale |

| Kinetic | Low Temperature, Short Reaction Time | Isomer formed via lower energy transition state | The reaction is irreversible under these conditions. |

| Thermodynamic | High Temperature, Long Reaction Time, Reversible Conditions | The more stable isomer | The initial product can revert to reactants or intermediates and equilibrate to the lowest energy product. |

Transition State Analysis in Stereoselective Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing the transition states of stereoselective reactions. nih.gov By modeling the potential energy surface of a reaction, it is possible to locate the transition state structures and calculate their energies. This information provides a quantitative basis for understanding and predicting the stereochemical outcome of a reaction.

For the synthesis of 2,3-disubstituted piperidines, transition state analysis can be used to rationalize the preference for the cis or trans isomer. For example, in a cyclization reaction, DFT calculations can compare the energies of the chair-like transition states leading to the two different diastereomers. The calculated energy difference can then be correlated with the experimentally observed diastereomeric ratio.

Mechanistic studies on the synthesis of 3,4-disubstituted piperidines via Prins cyclization have employed DFT calculations to suggest that the reaction proceeds through a mechanism with significant carbocationic character, with the cis carbocation being more stable than the trans carbocation. nih.gov Furthermore, calculations of the transition state energies for a concerted cyclization also indicated that the cis piperidine is the favored product. nih.gov

In addition to predicting stereoselectivity, transition state analysis can also provide insights into the role of catalysts and solvents in the reaction. By modeling the interaction of the catalyst and solvent molecules with the transition state, it is possible to understand how these components influence the activation energy and the geometry of the transition state, thereby affecting the reaction rate and selectivity.

The insights gained from transition state analysis are not only of academic interest but also have practical implications for the design of more efficient and selective synthetic methods. By understanding the key factors that control the stereochemical outcome at a molecular level, chemists can rationally design new catalysts, reagents, and reaction conditions to favor the formation of the desired stereoisomer, such as cis-(3-methylpiperidin-2-yl)methanol hydrochloride.

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

No specific ¹H or ¹³C NMR spectral data, including chemical shifts and coupling constants, for Cis-(3-methylpiperidin-2-yl)methanol hydrochloride were found in the public domain. Such data is fundamental for confirming the compound's basic structure and the cis relative stereochemistry of the substituents on the piperidine (B6355638) ring.

Use of 2D NMR Techniques (e.g., NOESY) for Relative Configuration Assignment

The assignment of the cis configuration between the methyl group at the C3 position and the methanol (B129727) group at the C2 position would typically be confirmed using 2D Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment would show through-space correlations between the protons of these two groups, confirming they are on the same face of the piperidine ring. However, no published NOESY spectra or analysis for this specific compound could be identified.

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute stereochemistry of a chiral molecule. A crystallographic analysis of an enantiomerically pure sample of this compound would provide precise bond lengths, angles, and the absolute configuration (R/S) at the chiral centers. No crystal structure data for this compound has been deposited in crystallographic databases or published in the literature.

High-Resolution Mass Spectrometry (HRMS) in Reaction Monitoring and Purity Assessment

High-Resolution Mass Spectrometry is crucial for determining the exact mass of a compound, which in turn confirms its elemental composition. While PubChem lists a predicted monoisotopic mass for the free base, (3-methylpiperidin-2-yl)methanol (B2896890), as 129.11537 Da (corresponding to a protonated molecule [M+H]⁺ with m/z 130.12265), no experimental HRMS data from reaction monitoring or purity assessment studies for the hydrochloride salt were found.

Chiral Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity Assessment

As Cis-(3-methylpiperidin-2-yl)methanol possesses two chiral centers, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) would be the standard method to separate these enantiomers and determine the enantiomeric and diastereomeric purity of a sample. The development of such a method, including the specific chiral stationary phase and mobile phase conditions, has not been described in the available literature for this compound.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are foundational in modern computational chemistry, providing a detailed description of the electronic structure of a molecule. These ab initio (from first principles) and density functional theory methods are used to predict a wide range of molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for geometry optimization, which involves finding the lowest-energy three-dimensional arrangement of atoms, corresponding to the most stable conformation of the molecule. For Cis-(3-methylpiperidin-2-yl)methanol hydrochloride, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key structural parameters. This process would precisely determine the bond lengths, bond angles, and dihedral angles of the molecule's most stable form, accounting for the cis relationship between the methyl and methanol (B129727) groups and the preferred conformation (typically a chair) of the piperidine (B6355638) ring.

These calculations provide the ground-state energy and a detailed geometric profile, which is essential for understanding its physical properties and biological activity. Studies on various piperidine derivatives have successfully used DFT to elucidate their structural features.

Illustrative Data: Predicted Geometric Parameters for a Piperidine Derivative

This table presents hypothetical optimized geometric parameters for a substituted piperidine ring, as would be calculated using DFT. It serves as an example of the data generated from such a study.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

|---|---|---|---|---|---|

| Bond Length | C2 | N1 | - | - | 1.47 Å |

| Bond Length | C2 | C3 | - | - | 1.54 Å |

| Bond Angle | C6 | N1 | C2 | - | 111.5° |

| Bond Angle | N1 | C2 | C3 | - | 110.8° |

| Dihedral Angle | C6 | N1 | C2 | C3 | -55.2° |

| Dihedral Angle | N1 | C2 | C3 | C4 | 56.1° |

While DFT is highly efficient, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy for calculating reaction energies, activation barriers, and the structures of transition states. Although computationally more demanding, these methods are invaluable for studying reaction mechanisms. For this compound, ab initio calculations could be used to model its synthesis pathways or potential metabolic degradation routes. By characterizing the transition states involved, researchers can gain a deeper understanding of the reaction kinetics and identify the most favorable pathways, guiding synthetic strategies and metabolic profiling.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis

The piperidine ring is conformationally flexible, capable of adopting various chair, boat, and twist-boat forms. Molecular Mechanics (MM) provides a computationally inexpensive way to explore the potential energy surface of large molecules, while Molecular Dynamics (MD) simulations model the atomic motions of a system over time.

For this compound, MD simulations can reveal its dynamic behavior in a solvent, showing how the piperidine ring and its substituents move and interact with their environment. mdpi.com Such simulations are crucial for identifying the most populated conformations, understanding the transitions between them, and assessing how factors like solvent and temperature influence the molecule's shape. mdpi.com This information is vital, as the specific conformation of a molecule often dictates its ability to interact with biological targets. d-nb.infonih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are frequently used to predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. bohrium.com Using the Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, it is possible to calculate the nuclear magnetic shielding tensors and, consequently, predict the ¹H and ¹³C NMR chemical shifts of a molecule.

Illustrative Data: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts

This table provides a hypothetical comparison between DFT-predicted and experimentally measured ¹H NMR chemical shifts for a molecule like this compound, demonstrating the utility of this method for structural assignment.

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| H-2 | 3.15 | 3.12 | 0.03 |

| H-3 | 1.88 | 1.91 | -0.03 |

| H-4 (ax) | 1.35 | 1.38 | -0.03 |

| H-4 (eq) | 1.75 | 1.72 | 0.03 |

| CH₃ | 0.95 | 0.98 | -0.03 |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. mdpi.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netaimspress.com A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable. researchgate.net For this compound, analysis of the HOMO and LUMO electron density distributions would identify the most probable sites for electrophilic and nucleophilic attack, respectively, providing fundamental insights into its reactive behavior. aimspress.com

Illustrative Data: Calculated FMO Properties and Reactivity Descriptors

This table shows representative quantum chemical parameters derived from HOMO-LUMO energies that are used to predict the reactivity of a molecule.

| Parameter | Formula | Illustrative Value |

|---|---|---|

| E_HOMO | - | -6.8 eV |

| E_LUMO | - | -0.5 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 6.3 eV |

| Ionization Potential (I) | -E_HOMO | 6.8 eV |

| Electron Affinity (A) | -E_LUMO | 0.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | 3.15 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.65 eV |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, the properties of a compound are governed by how its molecules pack together and the intermolecular forces between them. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal lattice.

Illustrative Data: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

This table presents typical contributions from different intermolecular contacts for a piperidine hydrochloride salt, as determined by Hirshfeld surface analysis. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.5% |

| Cl···H / H···Cl | 22.8% |

| O···H / H···O | 15.2% |

| C···H / H···C | 10.5% |

| N···H / H···N | 4.1% |

Role As a Chiral Synthon and Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Substituted Piperidine (B6355638) Derivatives

The piperidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals. Cis-(3-methylpiperidin-2-yl)methanol hydrochloride serves as an excellent starting material for a wide array of substituted piperidine derivatives due to its two reactive handles: the secondary amine and the primary alcohol.

The secondary amine within the piperidine ring is readily functionalized through various reactions, including N-alkylation, N-arylation, and acylation. These transformations allow for the introduction of a wide range of substituents, effectively modifying the steric and electronic properties of the molecule. The primary hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups such as halides or ethers, providing further points for molecular elaboration.

For instance, the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives has been achieved through multi-step routes starting from precursors like L-glutamic acid, highlighting the importance of piperidine systems in medicinal chemistry. Similarly, facile methods for preparing derivatives such as cis-3-methyl-4-aminopiperidines have been developed, demonstrating the utility of substituted piperidines as scaffolds for drug discovery. The inherent cis stereochemistry of the methyl and hydroxymethyl groups in the parent compound can influence the stereochemical outcome of subsequent reactions, making it a key element in asymmetric synthesis.

Table 1: Synthetic Transformations of the Piperidine Scaffold

| Reaction Type | Reagents and Conditions (Examples) | Resulting Functional Group |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., DIPEA), DMF | N-Alkyl Piperidine |

| N-Acylation | Acyl chloride, Base (e.g., Pyridine) | N-Acyl Piperidine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl Piperidine |

| Oxidation of Alcohol | Oxidizing agent (e.g., PCC, DMP) | Aldehyde or Carboxylic Acid |

| Ether Synthesis | Alkyl halide, Base (e.g., NaH) | Ether |

| Halogenation of Alcohol | SOCl₂, PBr₃ | Alkyl Halide |

Applications in the Construction of Diverse Nitrogen Heterocycles

Beyond simple substitution, the bifunctional nature of cis-(3-methylpiperidin-2-yl)methanol allows it to be a precursor for more complex, fused, and bridged nitrogen-containing heterocyclic systems. The proximal arrangement of the amine and hydroxymethyl groups can be exploited in intramolecular cyclization reactions to form bicyclic structures.

For example, after converting the hydroxyl group into a suitable leaving group or an electrophilic center, an intramolecular nucleophilic attack by the ring nitrogen can lead to the formation of indolizidine or quinolizidine (B1214090) cores. These bicyclic alkaloids are of significant interest due to their presence in a variety of natural products with potent biological activities. The synthesis of phenanthroindolizidine and phenanthroquinolizidine alkaloids, for instance, has been approached through the annulation of amide-tethered alkynes, demonstrating a strategy for building complex heterocyclic systems from simpler cyclic amines. frontiersin.org The predefined stereochemistry in the starting piperidine is crucial for controlling the stereochemistry of the newly formed ring system.

Development of Stereochemically Defined Intermediates for Advanced Chemical Synthesis

The primary value of this compound as a synthon lies in its fixed stereochemistry. The cis relationship between the C2-hydroxymethyl and C3-methyl groups serves as a powerful stereocontrol element, guiding the formation of new stereocenters in subsequent reactions. This is particularly important in the synthesis of complex molecules where multiple chiral centers must be installed with high precision.

A key strategy involves the hydrogenation of substituted pyridines, which often proceeds stereoselectively to yield cis-disubstituted piperidines. nih.gov This method provides a reliable route to scaffolds like cis-(3-methylpiperidin-2-yl)methanol. Once obtained, this cis-isomer can be used directly or, in some cases, converted to its trans-diastereomer through base-mediated epimerization. nih.gov This ability to access both diastereomers from a common precursor is highly advantageous in synthetic campaigns.

The development of asymmetric synthesis methods for chiral 2,3-cis-disubstituted piperidines is a challenging area, and using pre-existing chiral building blocks is a common and effective strategy. nih.govnih.gov The defined spatial arrangement of the substituents on the piperidine ring can direct the approach of reagents, leading to highly diastereoselective transformations at other positions on the ring or on appended side chains.

Strategic Integration in Fragment-Based Chemical Synthesis Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in pharmaceutical research. This approach relies on screening collections of small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. FBDD programs increasingly seek to incorporate three-dimensional (3D) fragments to explore chemical space more effectively than traditional, predominantly flat aromatic compounds. rsc.orgnih.gov

Saturated heterocyclic scaffolds, such as the piperidine ring system, are ideal candidates for creating 3D fragments. rsc.orgresearchgate.net Cis-(3-methylpiperidin-2-yl)methanol and its derivatives are excellent examples of such building blocks. The synthesis of libraries containing numerous regio- and diastereoisomers of substituted piperidines allows for a systematic exploration of the 3D space they occupy. nih.gov

Research has focused on the practical synthesis of all 20 regio- and diastereoisomers of methyl-substituted pipecolinates, which are closely related to the title compound. nih.gov The general synthetic approach begins with the hydrogenation of simple pyridines to generate the cis-piperidines, which can then be isomerized to their trans counterparts. nih.gov Analysis of virtual libraries derived from these piperidine cores confirms that they consist of 3D molecules with appropriate properties for FBDD screening collections. rsc.org The incorporation of such stereochemically rich fragments enhances the structural diversity of screening libraries, increasing the probability of identifying novel and potent drug candidates. researchgate.net

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules like Cis-(3-methylpiperidin-2-yl)methanol hydrochloride. The development of novel catalytic systems that offer high enantioselectivity is a key area of ongoing research.

Recent advancements have focused on the use of transition metal catalysts to achieve asymmetric synthesis of substituted piperidines. For instance, a highly regio- and enantioselective cyclizative aminoboration using a copper-based catalyst has been developed for the synthesis of chiral 2,3-cis-disubstituted piperidines. nih.govresearchgate.netdntb.gov.uanih.gov This method has demonstrated moderate to good yields and excellent enantioselectivities across a broad range of substrates under mild reaction conditions. nih.govresearchgate.netnih.gov The success of this system is attributed to the noncovalent interactions between the substrate and the copper catalyst, which effectively controls the enantioselectivity. nih.govresearchgate.net

Another promising approach involves the rhodium-catalyzed asymmetric reductive Heck reaction. This method has been successfully applied to the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) and sp²-hybridized boronic acids. acs.org The process involves a three-step sequence of partial reduction, asymmetric carbometalation, and a final reduction, yielding a wide variety of functionalized piperidines. acs.org

Furthermore, stereoselective hydrogenation of unsaturated piperidinones followed by lactam reduction has been shown to produce cis-configured 2,4-disubstituted 1-alkylpiperidines. nih.gov Oxidative amination of non-activated alkenes catalyzed by gold(I) complexes and enantioselective approaches using palladium catalysts with novel pyridine-oxazoline ligands are also emerging as powerful tools for constructing substituted piperidines. nih.gov The identification of electron-rich chiral Bis(AMidine) catalysts has been instrumental in developing highly diastereo- and enantioselective aza-Henry additions of aryl nitromethane (B149229) pronucleophiles to aryl aldimines, leading to differentially protected cis-stilbene (B147466) diamines. rsc.org

| Catalyst System | Reaction Type | Key Advantages |

| Copper/(S, S)-Ph-BPE | Asymmetric Cyclizative Aminoboration | Excellent enantioselectivities, broad substrate scope, mild reaction conditions. nih.govresearchgate.netnih.gov |

| Rhodium-based catalysts | Asymmetric Reductive Heck Reaction | High yield and enantioselectivity for 3-substituted piperidines. acs.org |

| Gold(I) and Palladium Catalysts | Oxidative Amination | Effective for difunctionalization of double bonds and N-heterocycle formation. nih.gov |

| Chiral Bis(AMidine) Catalyst | Aza-Henry Reaction | High diastereo- and enantioselectivity for the synthesis of cis-diamines. rsc.org |

Application of Flow Chemistry and Continuous Processing for Efficient Production

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in the manufacturing of active pharmaceutical ingredients (APIs). d-nb.infonih.gov This technology offers numerous advantages, including enhanced safety, improved reaction control, and the potential for seamless integration of multiple synthetic steps. nih.govmdpi.com

A practical continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines, yielding various functionalized piperidines in high yields and with excellent diastereoselectivity within minutes. tulane.eduacs.orgorganic-chemistry.org This method is readily scalable, demonstrating its utility for the efficient production of drug precursors. tulane.eduacs.orgorganic-chemistry.org The use of continuous flow can be particularly advantageous for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. d-nb.info

The benefits of flow chemistry in the pharmaceutical industry are well-documented, with examples of its application in high-pressure reactions and processes that carry significant safety risks in batch mode. d-nb.info By operating in a continuous manner, the volume of hazardous material at any given time is minimized, and the superior heat and mass transfer of flow reactors allows for precise temperature control. d-nb.infonih.gov

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Design

One innovative approach integrates rule-based techniques with data-driven models to guide the search for promising synthetic routes, incorporating the knowledge of synthetic chemists into the evaluation process. nih.gov Furthermore, machine learning is being applied to predict which ligands will be successful in a given catalytic reaction, aiding in the design of more effective catalytic systems. chemrxiv.org The integration of AI extends to biocatalysis, where machine learning algorithms can explore vast protein sequence spaces to identify and engineer enzymes with desired catalytic properties for chiral amine synthesis. dovepress.com

| AI/ML Application | Description | Potential Impact on Synthesis |

| Automated Retrosynthesis | AI algorithms analyze a target molecule and propose a step-by-step synthetic plan. pharmafeatures.comchemcopilot.com | Faster identification of viable and novel synthetic routes. |

| Reaction Outcome Prediction | ML models predict the products and yields of unknown reactions. chemcopilot.com | Reduced trial-and-error in the laboratory. |

| Catalyst and Reagent Selection | AI can suggest optimal catalysts and reagents for a specific transformation. chemrxiv.org | Improved reaction efficiency and selectivity. |

| Biocatalyst Engineering | Machine learning guides the design of enzymes for specific synthetic steps. dovepress.com | Development of highly selective and sustainable biocatalytic routes. |

Development of Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry, aiming to minimize environmental impact and enhance safety. mlsu.ac.inpageplace.de For the synthesis of piperidine (B6355638) derivatives, this includes the development of methods that reduce waste, use less hazardous substances, and improve atom economy. nih.govresearchgate.netfigshare.com

One-pot, multi-component reactions are a cornerstone of green chemistry, as they can significantly reduce the number of synthetic steps and purification procedures, leading to less waste and lower energy consumption. growingscience.com The use of non-toxic and reusable catalysts is another key aspect of developing greener synthetic processes. manuscriptpoint.com

Solvent selection is also a critical factor, as solvents often constitute the largest proportion of waste in a chemical process. scienceopen.com Research into the use of more environmentally benign solvents or even solvent-free reaction conditions is an active area of investigation. scienceopen.cominnosyn.com The overarching goal is to design synthetic routes that are not only efficient and cost-effective but also sustainable throughout the entire lifecycle of the product. pageplace.de The development of green methods for the preparation of piperidine building blocks, such as those initiated by water or employing non-toxic catalysts, is a significant step in this direction. ajchem-a.com

Q & A

Q. What are the key laboratory considerations for synthesizing Cis-(3-methylpiperidin-2-yl)methanol hydrochloride?

The synthesis typically involves reducing intermediates under anhydrous conditions to prevent hydrolysis. For example, lithium aluminum hydride (LiAlH₄) is effective for reducing carbonyl groups in piperidine derivatives, but reactions must exclude moisture to avoid side reactions . Purification often employs column chromatography with polar solvents (e.g., methanol/dichloromethane mixtures) to isolate the hydrochloride salt. Confirm the final product’s identity using NMR (¹H/¹³C) and mass spectrometry, ensuring the absence of unreacted starting materials .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation. Avoid exposure to moisture, as hydrochloride salts are prone to deliquescence. Use inert gas (e.g., nitrogen) purging during storage for oxygen-sensitive derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

Q. How can researchers safely dispose of waste containing this compound?

Neutralize acidic residues with sodium bicarbonate before disposal. Collect organic waste in designated containers and transfer to licensed hazardous waste facilities. Follow GHS guidelines for personal protective equipment (PPE) during handling .

Advanced Research Questions

Q. How can stereoselective synthesis of the cis isomer be optimized over the trans configuration?

Control reaction temperature and solvent polarity to favor the cis isomer. For example:

- Use tetrahydrofuran (THF) at 0–5°C to stabilize transition states via hydrogen bonding.

- Employ chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation of precursor ketones .

Monitor enantiomeric purity using chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) .

Q. What methodologies address contradictions in reported synthetic yields for this compound?

Q. How can researchers validate analytical methods for detecting trace impurities in this compound?

- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/alkaline conditions to identify degradation products. Use LC-MS to characterize impurities (e.g., N-oxide derivatives) .

- Limit of Detection (LOD) : Validate using spiked samples at 0.1% w/w impurity levels, ensuring signal-to-noise ratios ≥3 .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Scavenging Agents : Add molecular sieves to absorb water in anhydrous reactions .

- Stoichiometric Control : Limit LiAlH₄ to 1.1 equivalents to avoid over-reduction.

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.